Equipotent 5-LOX Inhibition vs. Parent Prodrug Bunaprolast in Human Whole Blood (Direct Head‑to‑Head Comparison)
In a formal direct comparison, U‑68,244 (the deacetylated metabolite) and its parent prodrug U‑66,858 (Bunaprolast) were preincubated with human whole blood prior to stimulation of LTB₄ synthesis with calcium ionophore A23187. After 60 min preincubation, U‑68,244 yielded an IC₅₀ of 270 ± 79 nM, which was statistically indistinguishable from the 250 ± 85 nM IC₅₀ obtained for U‑66,858 (NS; not significant) [REFS‑1]. Even after only 1 min preincubation, both compounds exhibited similar single‑digit micromolar potency (820 ± 442 nM for U‑68,244 vs. 1080 ± 644 nM for U‑66,858, NS) [REFS‑1]. This establishes that deacetylation generates a metabolite that fully conserves the 5‑LOX/LTB₄ inhibitory activity of the parent hydroquinone in a physiologically relevant whole‑blood matrix.
| Evidence Dimension | Inhibition of ionophore‑induced LTB₄ release (IC₅₀) after 60 min preincubation |
|---|---|
| Target Compound Data | IC₅₀ = 270 ± 79 nM (U‑68,244, 1‑Naphthalenol, 2‑butyl‑4‑methoxy-) |
| Comparator Or Baseline | IC₅₀ = 250 ± 85 nM (U‑66,858, Bunaprolast, 1‑acetoxy‑2‑butyl‑4‑methoxynaphthalene) |
| Quantified Difference | Non‑significant difference (NS); activity retained within ~8% of parent value |
| Conditions | Human whole blood (WB) challenged with calcium ionophore A23187; 60 min preincubation at 37 °C; LTB₄ quantified by specific radioimmunoassay |
Why This Matters
For metabolism‑dependent pharmacology studies, procurement of U‑68,244 is mandatory when direct engagement of the 5‑LOX active site by the deacetylated species—rather than by the intact prodrug—must be demonstrated; the two compounds cannot be substituted without altering the experimental kinetic profile.
- [1] Summers JA, Bye A, Robinson C. Lipoxygenase inhibitory activity of U‑66,858 and its deacetylated metabolite U‑68,244 in human whole blood. Agents Actions. 1994;41(1‑2):32‑36. doi:10.1007/BF01986390 View Source
